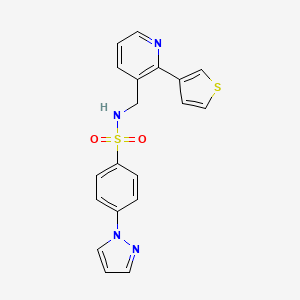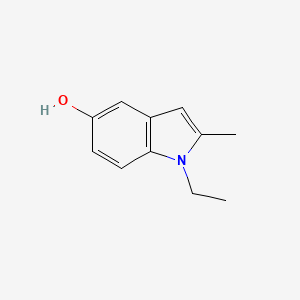![molecular formula C15H23N3O3S B2779183 2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2097927-38-1](/img/structure/B2779183.png)
2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one” is a complex organic molecule. It contains a methanesulfonylpiperidin-4-yl group and a hexahydrocinnolin-3-one group .
Synthesis Analysis
While specific synthesis methods for the requested compound were not found, related compounds such as [(1-methanesulfonylpiperidin-4-yl)methyl]urea and 2-(1-methanesulfonylpiperidin-4-yl)acetic acid are available. These compounds might be synthesized through various organic reactions involving methanesulfonyl chloride and piperidine derivatives .Scientific Research Applications
Biogeochemical Cycling of Sulfur
Methanesulfonic acid, a related compound to the one , is a key intermediate in the biogeochemical cycling of sulfur. It forms in large quantities in the atmosphere from the oxidation of atmospheric dimethyl sulfide and is used by various aerobic bacteria as a sulfur source for growth. This process is important for understanding the sulfur cycle in environmental systems (Kelly & Murrell, 1999).
Catalytic Applications
Nicotinium methane sulfonate (NMS), derived from methanesulfonic acid, exhibits catalytic activity in synthesizing 2-amino-3-cyanopyridines. NMS is a bio-renewable, mild, efficient, and recyclable catalyst, demonstrating the potential of methanesulfonic acid derivatives in green chemistry applications (Tamaddon & Azadi, 2018).
Organic Synthesis
Methanesulfonic acid derivatives are used in organic synthesis, as demonstrated by the oxidation of methyl (methylthio)methyl sulfoxide to produce bis(methylsulfinyl)methane. This indicates the role of methanesulfonic acid derivatives in various chemical transformations and syntheses (Ogura, Suzuki, & Tsuchihashi, 1980).
Antibacterial Activity
Sulfonamide derivatives and their metal complexes, including those derived from methanesulfonic acid, have been studied for their antibacterial activities against various bacteria. This highlights the potential use of methanesulfonic acid derivatives in developing new antibacterial agents (Özdemir et al., 2009).
Potential in Pharmacology
Certain derivatives of methanesulfonic acid, like 5H-[1]benzopyrano[4,3-d]pyrimidines, have shown potential as antiplatelet and analgesic agents. This indicates a possible avenue for developing new pharmacological agents based on methanesulfonic acid derivatives (Bruno et al., 2004).
Mechanism of Action
Target of Action
The primary target of this compound is spleen tyrosine kinase (Syk) . Syk is a protein tyrosine kinase that plays a crucial role in adaptive immune receptor signaling, macrophage phagocytosis, and platelet activation.
Mode of Action
As a selective small molecule inhibitor, this compound binds to Syk, inhibiting its activity . The inhibition of Syk prevents the downstream signaling events that lead to various cellular responses, including cell proliferation and differentiation.
properties
IUPAC Name |
2-[(1-methylsulfonylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-22(20,21)17-8-6-12(7-9-17)11-18-15(19)10-13-4-2-3-5-14(13)16-18/h10,12H,2-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVKULYPFQRRGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CN2C(=O)C=C3CCCCC3=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-6-methyl-1-{[2-(trifluoromethyl)phenyl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2779105.png)
![2-Bromo-4-isopropoxybenzo[d]thiazole-6-carbonitrile](/img/structure/B2779106.png)
![3-(4-fluorophenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2779107.png)


![N-(5-chloro-2-methoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2779113.png)
![1-[(4-Fluorophenyl)methyl-methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2779115.png)

![5-Fluoro-2-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxypyrimidine](/img/structure/B2779117.png)
![Tert-butyl 9-cyano-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B2779118.png)

